molecular formula C14H12F3N3O2S B4047996 2-{3-oxo-2H,3H,5H,6H-imidazo[2,1-b][1,3]thiazol-2-yl}-N-[3-(trifluoromethyl)phenyl]acetamide

2-{3-oxo-2H,3H,5H,6H-imidazo[2,1-b][1,3]thiazol-2-yl}-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B4047996
M. Wt: 343.33 g/mol
InChI Key: MBYGXDBPUFDEQM-UHFFFAOYSA-N
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Description

2-{3-oxo-2H,3H,5H,6H-imidazo[2,1-b][1,3]thiazol-2-yl}-N-[3-(trifluoromethyl)phenyl]acetamide is a heterocyclic compound featuring a fused imidazo[2,1-b][1,3]thiazole core substituted with a 3-oxo group and an acetamide linker connected to a 3-(trifluoromethyl)phenyl moiety. This structure combines a bicyclic system with electron-withdrawing substituents (trifluoromethyl and ketone groups), which may enhance metabolic stability and receptor-binding affinity.

The imidazo[2,1-b][1,3]thiazole scaffold is notable for its pharmacological relevance, including antimicrobial, anticancer, and enzyme-inhibitory activities . The trifluoromethyl group on the phenyl ring likely improves lipophilicity and bioavailability, making this compound a candidate for further medicinal chemistry exploration.

Properties

IUPAC Name

2-(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3O2S/c15-14(16,17)8-2-1-3-9(6-8)19-11(21)7-10-12(22)20-5-4-18-13(20)23-10/h1-3,6,10H,4-5,7H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBYGXDBPUFDEQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=O)C(SC2=N1)CC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-oxo-2H,3H,5H,6H-imidazo[2,1-b][1,3]thiazol-2-yl}-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thioamide and imidazole derivatives under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

2-{3-oxo-2H,3H,5H,6H-imidazo[2,1-b][1,3]thiazol-2-yl}-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its therapeutic potential in various medical applications:

  • Antimicrobial Activity : Studies indicate that derivatives of this compound exhibit significant activity against bacterial strains, including Mycobacterium tuberculosis. For instance, an IC50 value of 2.32 μM has been reported against Mycobacterium tuberculosis H37Ra.
  • Anticancer Properties : Research has demonstrated that certain derivatives can inhibit the growth of cancer cell lines. One derivative showed an IC50 value of 0.3 mM against MCF7 breast cancer cells.
  • Anti-inflammatory Effects : The compound is also being investigated for its potential to reduce inflammation, which could lead to applications in treating inflammatory diseases.

Chemical Synthesis

The compound serves as a versatile building block in synthetic chemistry:

  • Synthesis of Complex Molecules : Its unique structure allows it to be used as a precursor for synthesizing more complex compounds with desired biological activities.

Material Science

Due to its unique electronic properties attributed to the trifluoromethyl group and heterocyclic structure, the compound is being studied for applications in developing advanced materials with specific electronic or optical properties.

Antimicrobial Studies

A series of studies have focused on the antimicrobial efficacy of imidazo[2,1-b][1,3]thiazole derivatives:

  • In one study, several derivatives were tested against various bacterial strains with promising results indicating their potential as new antimicrobial agents.

Anticancer Research

Research into the anticancer properties of this compound has yielded significant insights:

  • A study involving structure-activity relationship (SAR) analysis found that specific substitutions on the phenyl ring enhance cytotoxicity against cancer cell lines.
CompoundActivity TypeIC50 Value (µM)Target
Compound AAnticancer0.3MCF7
Compound BAntimicrobial2.32Mycobacterium tuberculosis
Compound CAntimicrobial15.22Non-tuberculous mycobacteria

Inhibition Studies

Research has also highlighted the inhibition of specific protein kinases implicated in cancer:

  • Imidazo[2,1-b][1,3]thiazole derivatives have been shown to inhibit RSK2 kinase activity, suggesting a pathway for targeting cancer therapeutics.

Mechanism of Action

The mechanism of action of 2-{3-oxo-2H,3H,5H,6H-imidazo[2,1-b][1,3]thiazol-2-yl}-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Core Heterocycle Variations

  • Imidazo[2,1-b][1,3]thiazole vs. Imidazo[2,1-b][1,3,4]thiadiazole: Compounds such as N-(4-(2-(5-oxo-2-phenylimidazo[2,1-b][1,3,4]thiadiazol-6(5H)-ylidine)acetyl)phenyl)acetamide (Fig. This modification may alter solubility and target specificity.
  • Imidazothiazole vs. Benzoimidazole-Triazole Hybrids: Derivatives like 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]acetamide (9b, ) incorporate triazole and benzoimidazole moieties. These extensions enhance π-π stacking and polar interactions but may reduce metabolic stability compared to the simpler imidazothiazole core.

Substituent Effects

  • Trifluoromethyl vs. Halogen/Methoxy Groups :
    The 3-(trifluoromethyl)phenyl group in the target compound contrasts with halogenated (e.g., 4-bromophenyl in 9c ) or methoxy-substituted (e.g., 4-methoxyphenyl in 9e ) analogs. The trifluoromethyl group’s strong electron-withdrawing nature enhances oxidative stability and may improve blood-brain barrier penetration compared to electron-donating methoxy groups .

  • Ketone vs. Spirocyclic or Ester Substituents: Unlike derivatives such as ethyl 2-(6-(2-(4-acetamidophenyl)-2-oxoethyl)-5-oxo-2-phenyl-5,6-dihydroimidazo[2,1-b][1,3,4]thiadiazol-6-yl)-3-oxobutanoate (Fig. 54, ), the target compound lacks ester or spirocyclic groups, simplifying its pharmacokinetic profile.

Biological Activity

The compound 2-{3-oxo-2H,3H,5H,6H-imidazo[2,1-b][1,3]thiazol-2-yl}-N-[3-(trifluoromethyl)phenyl]acetamide is a heterocyclic compound that combines imidazole and thiazole rings. Its unique structure suggests potential biological activities, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

IUPAC Name 2(3oxo5,6dihydroimidazo[2,1b][1,3]thiazol2yl)N[3(trifluoromethyl)phenyl]acetamide\text{IUPAC Name }2-(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

This compound features a trifluoromethyl group attached to a phenyl ring and an acetamide moiety. The presence of imidazole and thiazole rings contributes to its diverse chemical reactivity.

Biological Activity Overview

Research indicates that compounds containing imidazole and thiazole moieties exhibit a broad spectrum of biological activities including:

  • Antimicrobial Activity : Compounds in this class have shown effectiveness against various bacterial strains.
  • Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines.
  • Anti-inflammatory Effects : Certain studies suggest potential applications in reducing inflammation.

Antimicrobial Activity

A study highlighted the effectiveness of imidazo[2,1-b][1,3]thiazole derivatives against Mycobacterium tuberculosis. For instance, compounds similar to this compound exhibited IC50 values as low as 2.32 μM against Mycobacterium tuberculosis H37Ra .

Anticancer Activity

The compound's anticancer potential has been investigated through various case studies:

  • A derivative demonstrated significant activity against breast cancer cell lines (MCF7), with an IC50 value of 0.3 mM .
  • Another study focused on structure-activity relationships (SAR) and found that specific substituents on the phenyl ring enhance cytotoxicity .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that:

  • The presence of electron-donating groups on the phenyl ring enhances biological activity.
  • Modifications in the thiazole ring significantly affect the potency against cancer cell lines.
CompoundActivity TypeIC50 Value (µM)Target
Compound AAnticancer0.3MCF7
Compound BAntimicrobial2.32Mycobacterium tuberculosis
Compound CAntimicrobial15.22Non-tuberculous mycobacteria

Case Studies

  • Antitumoral Agents : A study identified a series of imidazo[2,1-b][1,3]thiazole guanylhydrazones with promising antitumor activity across multiple cancer cell lines .
  • Inhibition Studies : Another research effort focused on the inhibition of RSK2 (a protein kinase implicated in cancer) by imidazo[2,1-b][1,3]thiazole derivatives .

Q & A

Basic Research Questions

Q. What are the key synthetic steps and challenges in preparing 2-{3-oxo-imidazo[2,1-b][1,3]thiazol-2-yl}-N-[3-(trifluoromethyl)phenyl]acetamide?

  • Methodology : The synthesis involves multi-step reactions starting with the formation of the imidazo[2,1-b][1,3]thiazole core via cyclization, followed by introduction of the 3-oxo group. The final step couples the core to the trifluoromethylphenylacetamide group using amidation or nucleophilic substitution. Key challenges include maintaining regioselectivity during cyclization and optimizing coupling efficiency. Reaction conditions (e.g., DMF as solvent, copper catalysts for click chemistry) and purification via column chromatography or recrystallization are critical .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Confirm structural integrity (e.g., distinguishing imidazo-thiazole protons and trifluoromethyl groups) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) and monitor reaction progress .
  • Mass Spectrometry (MS) : Verify molecular weight and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Identify functional groups like amide C=O stretches (~1650 cm⁻¹) .

Q. What preliminary biological activities are reported for structurally related imidazo-thiazole derivatives?

  • Methodology : Similar compounds exhibit α-glucosidase inhibition (IC₅₀ ~10–50 µM), antibacterial activity against Gram-positive strains (MIC 2–8 µg/mL), and anticancer potential (e.g., apoptosis induction in HeLa cells via caspase-3 activation). Assays include enzyme inhibition kinetics, broth microdilution for antimicrobial activity, and MTT assays for cytotoxicity .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield and scalability of this compound?

  • Methodology :

  • Continuous Flow Reactors : Improve reaction consistency and reduce side products .
  • Green Chemistry Principles : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to enhance sustainability .
  • Catalyst Screening : Test Pd/C or enzyme-mediated coupling for higher amidation efficiency .
  • Design of Experiments (DoE) : Use factorial designs to optimize temperature, solvent ratios, and catalyst loading .

Q. What strategies are effective in elucidating the compound’s mechanism of action in biological systems?

  • Methodology :

  • Molecular Docking : Simulate binding to targets like α-glucosidase or EGFR kinase (PDB IDs: 2ZE0, 1M17) using AutoDock Vina. Validate with mutagenesis studies on key binding residues .
  • Proteomics : Identify differentially expressed proteins via 2D gel electrophoresis or SILAC labeling in treated vs. untreated cells .
  • Fluorescence Polarization : Measure binding affinity to DNA G-quadruplex structures (e.g., hTERT promoter) .

Q. How should discrepancies in biological activity data across studies be addressed?

  • Methodology :

  • Orthogonal Assays : Cross-validate antimicrobial results using disk diffusion and time-kill assays .
  • Standardized Protocols : Adopt CLSI guidelines for MIC determinations to minimize variability .
  • Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values) to identify outliers and refine structure-activity trends .

Q. What computational approaches predict structure-activity relationships (SAR) for derivatives of this compound?

  • Methodology :

  • QSAR Modeling : Use Gaussian or Schrödinger Suite to calculate descriptors (e.g., logP, polar surface area) and correlate with bioactivity .
  • Molecular Dynamics (MD) : Simulate ligand-target stability over 100 ns trajectories to identify critical interactions (e.g., hydrogen bonds with Thr199 in α-glucosidase) .
  • Machine Learning : Train random forest models on PubChem datasets to prioritize novel derivatives for synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{3-oxo-2H,3H,5H,6H-imidazo[2,1-b][1,3]thiazol-2-yl}-N-[3-(trifluoromethyl)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-{3-oxo-2H,3H,5H,6H-imidazo[2,1-b][1,3]thiazol-2-yl}-N-[3-(trifluoromethyl)phenyl]acetamide

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